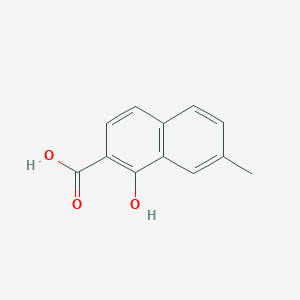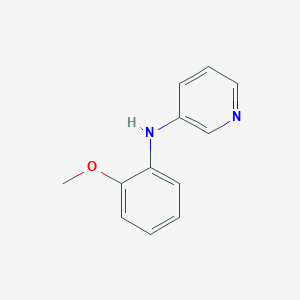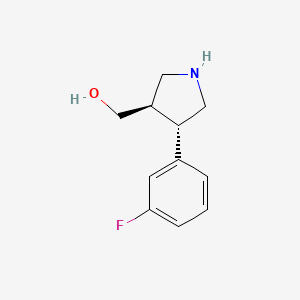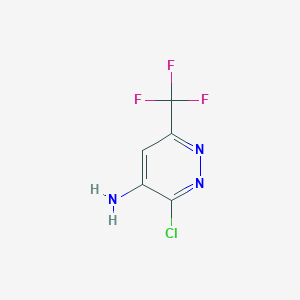
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine is a heterocyclic compound with the molecular formula C5H2ClF3N2 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)pyridazin-4-amine typically involves the reaction of 6-trifluoromethylpyridazin-3(2H)-one with chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazines with various functional groups.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
科学的研究の応用
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 6-(trifluoromethyl)pyridazin-4-amine
- 4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridazine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
特性
分子式 |
C5H3ClF3N3 |
|---|---|
分子量 |
197.54 g/mol |
IUPAC名 |
3-chloro-6-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-2(10)1-3(11-12-4)5(7,8)9/h1H,(H2,10,11) |
InChIキー |
STNDBNPKJGANHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1C(F)(F)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)
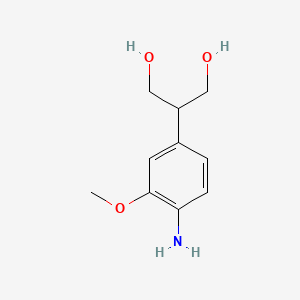

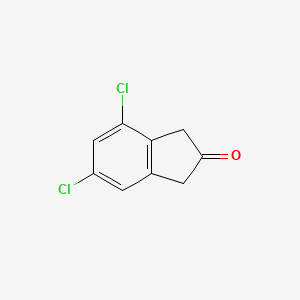
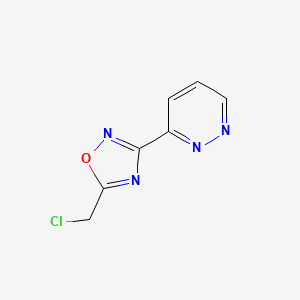
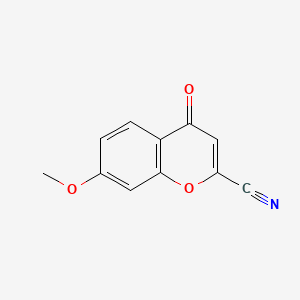
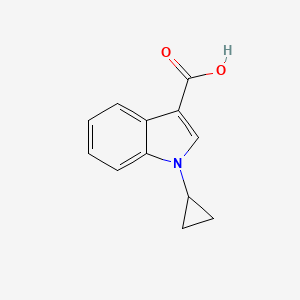
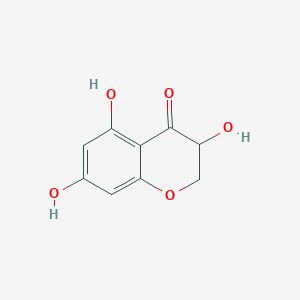
![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
